(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of pyridine, quinoxaline, and thiazole moieties, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced to the thiazole ring.
Attachment of the quinoxaline group: This can be done through condensation reactions, where the quinoxaline moiety is linked to the thiazole ring via a methylene bridge.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can enhance reaction rates.
Control of temperature and pressure: Precise control of reaction conditions can improve the efficiency of the synthesis.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new thiazole derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new therapeutic agents.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one depends on its specific biological target. Potential mechanisms may include:
Inhibition of enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with receptors: It may bind to and modulate the activity of certain receptors.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- Unique combination of moieties : The presence of pyridine, quinoxaline, and thiazole moieties in a single molecule makes it unique.
- Potential biological activities : The combination of these moieties may result in unique biological activities not observed in other similar compounds.
Properties
Molecular Formula |
C17H11N5OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5Z)-2-pyridin-3-ylimino-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N5OS/c23-16-14(24-17(22-16)21-12-4-2-6-18-10-12)9-11-3-1-5-13-15(11)20-8-7-19-13/h1-10H,(H,21,22,23)/b14-9- |
InChI Key |
LNNFZUNLPHXFQN-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)NC(=NC4=CN=CC=C4)S3 |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=NC4=CN=CC=C4)S3 |
Origin of Product |
United States |
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